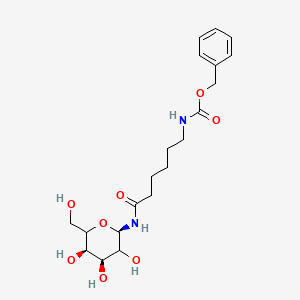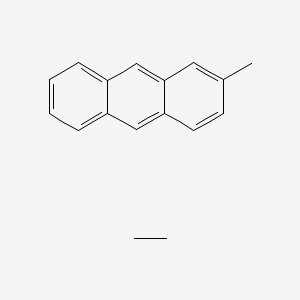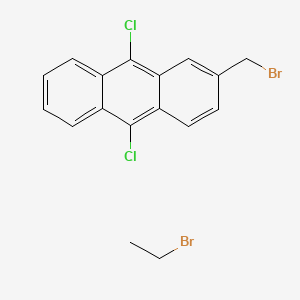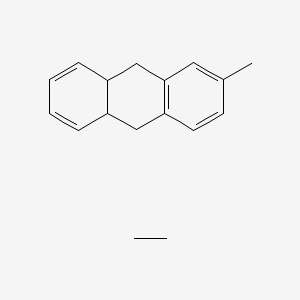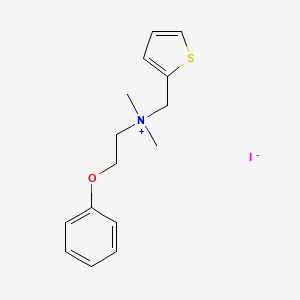![molecular formula C19H24O7 B561883 8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one CAS No. 66018-41-5](/img/structure/B561883.png)
8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one
Vue d'ensemble
Description
LL-Z 1640-4 is a cis-enol resorcylic acid lactone that has been shown to exhibit both antiviral and antiprotozoan activity. While LL-Z 1640-4 is inactive against JNK/p38 kinase signaling, its companion antibiotic, (5Z)-7-oxo zeaenol, has been identified as an irreversible inhibitor of the MAPKKK, TAK1, blocking T cell activation. Thus, LL-Z 1640-4 is useful as negative control to help dissect the selectivity of this MAPKKK inhibitor.
Antibiotic LLis a cis-enol resorcylic acid lactone first reported in 1978 exhibiting both antiviral and antiprotozoan activity. More recently, antibiotic LLcontaining the essential cis-enone system that selectively inhibits TAK 1 has gained literature focus. With its inactive cis-enol, Antibiotic LLis an ideal negative control to help dissect the selectivity of the MAP kinases.
8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1,6,12,15,17-pentaen-2-one is a natural product found in Curvularia portulacae and Curvularia lunata with data available.
Applications De Recherche Scientifique
Antiviral Research
Antibiotic LL Z1640-4 has been identified to exhibit antiviral activity . This property makes it a valuable compound for studying viral pathogenesis and for screening potential antiviral drugs. Its mechanism of action can be explored to understand how it inhibits viral replication, which can lead to the development of new therapeutic strategies against viral infections.
Antiprotozoan Activity
The compound also shows antiprotozoan activity . This is particularly important for the treatment and study of diseases caused by protozoan parasites. Research in this area can lead to the discovery of new treatments for diseases like malaria and leishmaniasis, which are caused by protozoan organisms.
Kinase Inhibition Studies
While Antibiotic LL Z1640-4 is inactive against JNK/p38 kinase signaling, it serves as a negative control in studies focusing on the MAP3K TAK1 inhibitor . This helps in dissecting the selectivity and specificity of kinase inhibitors, which is crucial for the development of targeted cancer therapies.
Cell Signaling Pathways
The compound’s role as a negative control also extends to research in cell signaling pathways . By understanding the pathways that are not affected by LL Z1640-4, researchers can better map the complex signaling networks within cells and identify key nodes for therapeutic intervention.
Fungal Metabolite Research
Antibiotic LL Z1640-4 was first reported in 1978 as a metabolite from an unidentified fungus . Studying such natural products can lead to the discovery of new drugs and help in understanding the ecological role of fungal metabolites in nature.
Comparative Biochemistry
As a cis-enol resorcylic acid lactone , LL Z1640-4 can be used in comparative biochemistry studies to compare its biochemical properties and biological activities with other related compounds . This can provide insights into the structure-activity relationships that govern the biological functions of these molecules.
Chemical Synthesis and Modification
The compound’s complex structure presents a challenge for chemical synthesis, which makes it an interesting target for synthetic chemists . Research in this area can lead to the development of new synthetic methodologies and the discovery of novel derivatives with enhanced biological activities.
Educational Tool in Organic Chemistry
Due to its intricate molecular structure, LL Z1640-4 can serve as an educational tool in organic chemistry courses to illustrate concepts such as stereochemistry, molecular conformation, and the reactivity of different functional groups .
Mécanisme D'action
Antibiotic LL Z1640-4: A Comprehensive Review of Its Mechanism of Action
Antibiotic LL Z1640-4, also known as 8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one, is a cis-enol resorcylic acid lactone . This compound has been reported to exhibit both antiviral and antiprotozoan activity .
Target of Action
It’s known that its companion antibiotic, ll z1640-2, selectively inhibits tak 1 , a member of the MAP3K family .
Biochemical Pathways
Given its structural similarity to ll z1640-2, it’s plausible that it may influence similar pathways, particularly those involving map kinases .
Result of Action
Its reported antiviral and antiprotozoan activity suggest that it may interfere with the life cycle of these organisms, thereby inhibiting their proliferation .
Propriétés
IUPAC Name |
8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,14-15,18,20-23H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOLRDGTYHVUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724606 | |
| Record name | 7,8,9,16-Tetrahydroxy-14-methoxy-3-methyl-3,4,7,8,9,10-hexahydro-1H-2-benzoxacyclotetradecin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66018-41-5 | |
| Record name | 7,8,9,16-Tetrahydroxy-14-methoxy-3-methyl-3,4,7,8,9,10-hexahydro-1H-2-benzoxacyclotetradecin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



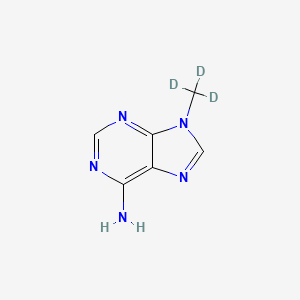
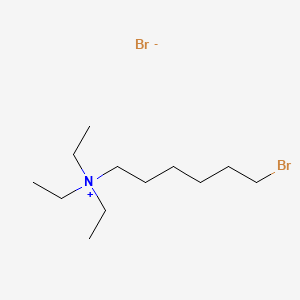
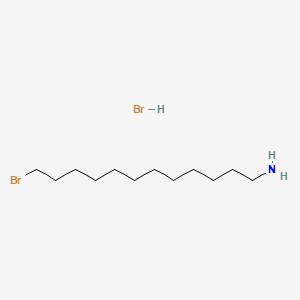


![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)


![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)
